C8 Morpholino Direct Attachment vs. Methylene-Linker Analog: Physicochemical and Conformational Differentiation
The target compound features a morpholino group directly bonded to C8 of the purine core, whereas the closest commercially available analog (1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione, CAS 797028-07-0) incorporates a methylene spacer between the purine and morpholine rings . This structural difference produces a measurable change in molecular properties: the target compound has a molecular weight of 383.44 g/mol vs. 397.48 g/mol for the methylene-linked analog, and a lower calculated logP (0.97 vs. an estimated ~1.3–1.5 for the more lipophilic methylene-linked variant) [1]. The absence of the methylene linker also reduces the C8 substituent's conformational flexibility, restricting the morpholine ring to a more defined spatial orientation relative to the purine plane—a factor that has been shown in related morpholino-purine kinase inhibitor series to influence target binding geometry [2].
| Evidence Dimension | Molecular weight, calculated logP, and C8-substituent conformational flexibility |
|---|---|
| Target Compound Data | MW 383.44 g/mol; logP 0.97; C8-morpholino directly attached (zero methylene spacers); 5 rotatable bonds |
| Comparator Or Baseline | MW 397.48 g/mol for 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione (CAS 797028-07-0); logP estimated ~1.3–1.5; C8-morpholinomethyl (one methylene spacer) |
| Quantified Difference | ΔMW = −14.04 g/mol (3.5% lower); ΔlogP ≈ −0.3 to −0.5 log units (increased polarity); one fewer rotatable bond in the C8 side chain |
| Conditions | Calculated physicochemical properties derived from PubChem and ChemSpider structural data; conformational inference from 2D structural comparison |
Why This Matters
Lower molecular weight and logP, combined with reduced C8 side-chain flexibility, predict improved aqueous solubility and a more constrained pharmacophore geometry, which are critical parameters for fragment-based screening, crystallography soaking experiments, and reliable SAR interpretation where excess lipophilicity or conformational heterogeneity can confound assay results.
- [1] Ambinter Screening Library. AMB19248897 – CAS 361174-88-1. Molecular weight 383.444, logP 0.9681, PSA 74.29. View Source
- [2] Patent WO2009146406A1. Purine PI3K inhibitor compounds and methods of use. Filed 2009-05-29. Discloses SAR for morpholino-purine derivatives where C8 substituent geometry influences kinase binding. View Source
